8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound belonging to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrimidinylsulfanyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps. One common method includes the cyclization of 1- and 8-substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrazine hydrate, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted pyrroloquinolinones and pyrroloquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticoagulant by inhibiting blood coagulation factors Xa and XIa. It is also being explored for its antibacterial and antitumor properties.
Materials Science: Due to its unique structure, the compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interaction with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these targets, thereby preventing the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 8-Ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
8-Methoxy-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to the presence of the methoxy and pyrimidinylsulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-methoxy-11,11-dimethyl-9-(pyrimidin-2-ylsulfanylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C19H17N3O3S/c1-19(2)9-11(10-26-18-20-5-4-6-21-18)13-7-12(25-3)8-14-15(13)22(19)17(24)16(14)23/h4-9H,10H2,1-3H3 |
InChI Key |
QMFFUWGUWQJYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CSC4=NC=CC=N4)C |
Origin of Product |
United States |
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